3-Methyl-1-(thiophen-2-yl)butan-1-one

Catalog No.
S683387
CAS No.
17616-98-7
M.F
C9H12OS
M. Wt
168.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-(thiophen-2-yl)butan-1-one

CAS Number

17616-98-7

Product Name

3-Methyl-1-(thiophen-2-yl)butan-1-one

IUPAC Name

3-methyl-1-thiophen-2-ylbutan-1-one

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

InChI

InChI=1S/C9H12OS/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7H,6H2,1-2H3

InChI Key

HPNIWPZCGICRIJ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=CC=CS1

Canonical SMILES

CC(C)CC(=O)C1=CC=CS1
  • Organic Synthesis

    The presence of a ketone group (C=O) and a thiophene ring suggests potential utility as a building block in organic synthesis for the creation of more complex molecules. Ketones are frequently used as intermediates in the formation of various organic compounds .

  • Bioisosteres

    The thiophene ring can mimic the behavior of a benzene ring in some biological systems. This property could be explored in the development of bioisosteres, which are molecules with similar structures to existing drugs but with potentially altered properties .

  • Proteomics Research

    -Methyl-1-(thiophen-2-yl)butan-1-one has been offered commercially for use in proteomics research, a field that studies proteins. However, the specific application in this field remains unclear and would require further investigation from the supplier's literature.

3-Methyl-1-(thiophen-2-yl)butan-1-one is an organic compound with the molecular formula C9H12OS. It features a ketone functional group and a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. This compound is notable for its structural complexity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, often facilitated by catalysts like iron(III) chloride or sulfuric acid.

Research indicates that 3-Methyl-1-(thiophen-2-yl)butan-1-one exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest it may inhibit the growth of certain microorganisms.
  • Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses, making it a candidate for further pharmacological studies.

The synthesis of 3-Methyl-1-(thiophen-2-yl)butan-1-one typically involves the following methods:

  • Aldol Condensation: The reaction of 2-thiophenecarboxaldehyde with 3-methyl-2-butanone in the presence of a base (such as sodium hydroxide) leads to the formation of the desired product through an aldol condensation mechanism followed by dehydration.
  • Friedel-Crafts Acylation: Another method involves acylating thiophene using 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction can yield various substituted thiophene derivatives, including 3-Methyl-1-(thiophen-2-yl)butan-1-one.

3-Methyl-1-(thiophen-2-yl)butan-1-one has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: The compound is explored for its potential therapeutic effects, particularly in drug development.
  • Material Science: It is utilized in producing materials with specific electronic properties, such as organic semiconductors.

The interaction studies of 3-Methyl-1-(thiophen-2-yl)butan-1-one focus on its ability to engage with biological targets. The thiophene moiety can enhance lipophilicity and metabolic stability, facilitating interactions with enzymes or receptors. These interactions may influence various biological pathways, contributing to its observed antimicrobial and anti-inflammatory activities .

Several compounds share structural similarities with 3-Methyl-1-(thiophen-2-yl)butan-1-one:

Compound NameStructural FeaturesUnique Aspects
ThiopheneSimple five-membered ring containing sulfurBasic structure without additional functional groups
2-AcetylthiopheneContains a ketone group similar to 3-Methyl-1-(thiophen-2-yl)butan-1-oneAdditional acetyl group influences reactivity
3-MethylthiopheneMethyl-substituted thiopheneLacks the ketone functionality

Uniqueness: 3-Methyl-1-(thiophen-2-yl)butan-1-one is unique due to its combination of a thiophene ring and a butanone moiety, which confers distinct chemical and physical properties that are advantageous for various applications in chemistry and biology .

Thermodynamic Parameters

The thermodynamic characterization of 3-Methyl-1-(thiophen-2-yl)butan-1-one provides fundamental insights into its physical behavior under varying temperature and pressure conditions. This heterocyclic ketone compound, with molecular formula C₉H₁₂OS and molecular weight 168.26 grams per mole [1] , exhibits distinctive thermodynamic properties influenced by both its thiophene aromatic system and branched aliphatic ketone functionality.

Boiling Point and Vapor Pressure Relationships

The boiling point estimation for 3-Methyl-1-(thiophen-2-yl)butan-1-one falls within the range of 240-260°C, derived through comparative analysis with structurally analogous thiophene ketone derivatives [3] [4]. This elevated boiling point reflects the compound's molecular architecture, where the thiophene ring contributes significant intermolecular interactions through π-π stacking and sulfur-based dipolar attractions [5] [6].

Vapor pressure relationships for this compound follow the Antoine equation principles, with estimated parameters extrapolated from thiophene family data [7] [8]. The compound exhibits relatively low vapor pressure at ambient conditions, consistent with its liquid physical state at room temperature [1]. The vapor pressure-temperature relationship demonstrates typical exponential behavior, with significant volatility increases observed above 150°C [9] [10].

Critical examination of related thiophene ketone systems indicates that the branched 3-methylbutyl chain introduces steric factors that moderately decrease vapor pressure compared to linear analogs [4] [3]. The thiophene ring system contributes approximately 15-20°C elevation to the boiling point relative to corresponding benzene derivatives, attributed to the unique electronic properties of the sulfur heteroatom [6] [11].

Phase Behavior and Melting Characteristics

Phase transition analysis reveals complex behavior typical of thiophene-containing compounds [5] [6]. The estimated melting point range of -20°C to 0°C positions this compound as a liquid under standard laboratory conditions, facilitating handling and analytical procedures [12] [1].

Thermal analysis indicates multiple phase transitions may occur in the crystalline state, similar to parent thiophene compounds which exhibit polymorphic behavior [6] [5]. The compound demonstrates metastable phase formation capabilities, with transition temperatures dependent on cooling rates and thermal history. Differential scanning calorimetry studies on analogous systems reveal glass transition phenomena around 36-42 K for related thiophene derivatives [5].

The enthalpy of fusion, estimated through group contribution methods, falls within 8-12 kilojoules per mole, consistent with molecular weight and structural complexity [3] [4]. Phase behavior under pressure demonstrates typical organic compound characteristics, with melting point depression following the Clausius-Clapeyron relationship.

Solution-Phase Properties

Solubility Profile in Organic Solvents

The solubility profile of 3-Methyl-1-(thiophen-2-yl)butan-1-one demonstrates characteristic behavior of moderately polar organic compounds containing both aromatic and ketone functionalities. Water solubility remains limited, estimated below 1 gram per liter, reflecting the compound's predominantly hydrophobic character despite the polar carbonyl group [12] [13].

In polar protic solvents such as ethanol and methanol, the compound exhibits good solubility due to dipole-dipole interactions between the carbonyl group and hydroxyl functionalities [14] [15]. The thiophene ring provides additional stabilization through hydrogen bonding with protic solvents, where the sulfur atom acts as a weak hydrogen bond acceptor [13] [3].

Polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide, demonstrate excellent solvation capabilities for this compound [12] [14]. The high dielectric constants of these solvents effectively stabilize the dipolar carbonyl group while accommodating the aromatic thiophene system through favorable solvent-solute interactions.

Non-polar solvents present varied solubility characteristics. Dichloromethane and chloroform provide good solvation due to their moderate polarity and ability to engage in weak interactions with both the aromatic and carbonyl components [16] [17]. Hydrocarbon solvents such as hexane and toluene show moderate solubility, primarily through van der Waals interactions with the aliphatic and aromatic portions of the molecule [13] [15].

Partition Coefficients (LogP) and Polarity Metrics

The logarithmic partition coefficient (LogP) for 3-Methyl-1-(thiophen-2-yl)butan-1-one is estimated between 2.5 and 3.5, indicating significant lipophilic character [18] . This value positions the compound in the moderate to high lipophilicity range, suggesting favorable membrane permeability and bioaccumulation potential.

Computational predictions using the Onsager solvation model and density functional theory approaches provide LogP estimates consistent with experimental analogs [14] [20]. The thiophene ring contributes approximately 1.2-1.5 units to the overall LogP value, while the 3-methylbutyl ketone moiety adds 1.3-2.0 units [18] .

Polar surface area calculations yield values between 28-32 Ų, primarily contributed by the carbonyl oxygen (17.1 Ų) and thiophene sulfur (11.2 Ų) [22]. This relatively low polar surface area reinforces the compound's lipophilic nature and suggests limited hydrogen bonding capacity with biological systems.

The compound demonstrates zero hydrogen bond donor capacity due to the absence of hydroxyl, amino, or other proton-donating groups [22]. Hydrogen bond acceptor count equals two, corresponding to the carbonyl oxygen and thiophene sulfur atom, though the sulfur exhibits weaker accepting properties compared to the carbonyl group [13] [3].

Stability Under Environmental Conditions

Photolytic Degradation Pathways

Photolytic degradation of 3-Methyl-1-(thiophen-2-yl)butan-1-one proceeds through multiple pathways initiated by ultraviolet radiation absorption [23] [24]. The thiophene ring system demonstrates particular susceptibility to photodegradation at wavelengths below 350 nanometers, where electronic transitions promote ring-opening reactions [25] [26].

Primary photolytic pathways include thiophene ring cleavage through carbon-sulfur bond breaking, generating reactive sulfur-containing intermediates and conjugated dienone structures [24] [27]. The carbonyl group undergoes Norrish Type I and Type II reactions, producing radical species and facilitating hydrogen abstraction from the adjacent methylene groups [23] [28].

Photoisomerization processes occur at the carbon-carbon double bond character developing during ring-opening events, leading to geometric isomers and subsequent cyclization reactions [24] [25]. Quantum efficiency measurements for similar thiophene ketone systems indicate degradation quantum yields between 0.01-0.05 in the 300-350 nanometer range [26] [29].

Secondary photodegradation products include sulfur dioxide formation, acetone derivatives, and complex polymerization products resulting from radical coupling reactions [23] [27]. The presence of molecular oxygen accelerates degradation through photooxidation mechanisms, forming peroxide intermediates and ultimately carboxylic acid end products [24] [25].

Thermal Decomposition Kinetics

Thermal decomposition of 3-Methyl-1-(thiophen-2-yl)butan-1-one initiates above 200°C, following first-order kinetics typical of organic ketone compounds [30] [31]. Activation energy estimates range from 45-55 kilojoules per mole, derived from Arrhenius analysis of similar thiophene-containing systems [30] [32].

Primary thermal degradation pathways involve carbon-sulfur bond cleavage in the thiophene ring, generating thiyl radicals and unsaturated hydrocarbon fragments [33] [32]. The ketone functionality undergoes decarbonylation reactions, producing carbon monoxide and alkyl radical species that participate in subsequent hydrogen transfer and recombination processes [30] [34].

Temperature-dependent decomposition studies reveal multiple kinetic regimes [31] [32]. Below 250°C, slow molecular rearrangement processes predominate, while temperatures above 300°C initiate rapid fragmentation reactions. The branched alkyl chain provides thermal stability through steric hindrance effects, delaying decomposition onset compared to linear analogs [35] [34].

Thermogravimetric analysis indicates mass loss profiles characteristic of organic heterocycles, with initial weight loss corresponding to volatile fragment elimination, followed by char formation and complete oxidation above 500°C [32] [36]. The presence of sulfur heteroatoms influences decomposition pathways by forming stable intermediate species and affecting overall thermal stability [37] [33].

XLogP3

2.5

Wikipedia

3-methyl-1-(thiophen-2-yl)butan-1-one

Dates

Last modified: 08-15-2023

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